MBC-11 triethylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
MBC-11 triethylamine is a first-in-class conjugate of the bone-targeting bisphosphonate etidronate covalently linked to the antimetabolite cytarabine. This compound has shown potential in treating tumor-induced bone disease by targeting and concentrating its active components at the site of disease .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of MBC-11 triethylamine involves the covalent linkage of bisphosphonate etidronate to cytarabine. The reaction conditions typically include the use of solvents like dimethyl sulfoxide and polyethylene glycol, with the addition of surfactants like Tween 80 to ensure proper solubility and stability .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity. The compound is typically stored at low temperatures to maintain its stability over extended periods .
Analyse Chemischer Reaktionen
Types of Reactions
MBC-11 triethylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within the compound, altering its activity.
Substitution: Substitution reactions can occur, particularly at the cytarabine moiety, leading to the formation of different analogs.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction outcomes .
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with potentially different biological activities .
Wissenschaftliche Forschungsanwendungen
MBC-11 triethylamine has a wide range of scientific research applications:
Chemistry: Used as a model compound to study bone-targeting drug delivery systems.
Biology: Investigated for its effects on bone cell metabolism and cancer cell proliferation.
Medicine: Explored as a potential therapeutic agent for treating tumor-induced bone disease.
Industry: Utilized in the development of new bone-targeting drugs and delivery systems .
Wirkmechanismus
MBC-11 triethylamine exerts its effects by targeting bone tissue and releasing active concentrations of cytarabine at the site of disease. The bisphosphonate etidronate component binds to bone, while the cytarabine component inhibits cancer cell proliferation by interfering with DNA synthesis. This dual mechanism allows for targeted treatment of bone-associated cancers .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Zoledronate: Another bisphosphonate used for bone-targeting but lacks the antimetabolite component.
Pamidronate: Similar to zoledronate but with different pharmacokinetic properties.
Alendronate: A bisphosphonate used for osteoporosis treatment but not linked to an antimetabolite
Uniqueness
MBC-11 triethylamine is unique due to its dual-action mechanism, combining bone-targeting properties with antimetabolite activity. This makes it particularly effective for treating tumor-induced bone disease, offering advantages over other bisphosphonates that do not have the same targeted cytotoxic effects .
Biologische Aktivität
MBC-11 triethylamine is a novel compound that combines the bone-targeting bisphosphonate etidronate with the antimetabolite cytarabine (araC). This unique conjugate has been investigated for its potential therapeutic applications, particularly in treating tumor-induced bone disease (TIBD). The compound leverages the properties of both components to selectively target bone tissue and inhibit cancer cell proliferation.
This compound operates through a dual mechanism:
- Bone Targeting : The etidronate component binds to hydroxyapatite in bone, allowing for localized delivery of the cytarabine.
- Antimetabolite Activity : Cytarabine interferes with DNA synthesis in cancer cells, thereby inhibiting their proliferation.
This targeted approach not only aims to reduce tumor burden but also preserves bone structure, making it a promising candidate for treating conditions associated with cancer metastasis to bone.
In Vitro Studies
Research has demonstrated that MBC-11 significantly inhibits the growth of various cancer cell lines. For example:
- In vitro studies showed that MBC-11 decreased KAS-6/1 cell growth from approximately 56% at 10^-8 M to 6% at 10^-5 M .
- It exhibited similar inhibitory effects across multiple cell lines within the concentration range of 10^-8 M to 10^-4 M .
In Vivo Studies
In vivo experiments further underscored the efficacy of MBC-11:
- Mice treated with MBC-11 (0.04 μg/day, subcutaneously) showed a 40% incidence of bone metastases , significantly lower than the 90% incidence in PBS-treated controls and 100% in zoledronate-treated mice .
- The compound also reduced overall bone tumor burden and maintained bone structure, suggesting a favorable impact on survival rates .
Comparative Analysis
To contextualize MBC-11's effectiveness, it is useful to compare it with other bisphosphonates:
Compound | Mechanism | Unique Features |
---|---|---|
MBC-11 | Bone-targeting + Antimetabolite | Dual-action mechanism |
Zoledronate | Bone-targeting | No antimetabolite activity |
Pamidronate | Bone-targeting | Different pharmacokinetic properties |
Alendronate | Bone-targeting | Used primarily for osteoporosis |
MBC-11's combination of targeting and cytotoxic properties makes it distinct among bisphosphonates, enhancing its potential as a treatment option for TIBD .
Clinical Implications
Recent studies have highlighted the clinical implications of using MBC-11 in managing TIBD:
- Tumor Burden Reduction : Clinical trials indicated that patients receiving MBC-11 showed a marked decrease in tumor size and improved quality of life.
- Bone Preservation : Patients treated with MBC-11 experienced less bone loss compared to those on standard therapies, suggesting enhanced skeletal integrity during cancer treatment.
Future Research Directions
Further research is warranted to explore:
- Long-term effects and safety profiles in diverse populations.
- Synergistic effects when combined with other anticancer agents.
- Mechanistic studies to elucidate specific pathways influenced by MBC-11.
Eigenschaften
Molekularformel |
C17H35N4O14P3 |
---|---|
Molekulargewicht |
612.4 g/mol |
IUPAC-Name |
[1-[[[(2R,3S,4S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]-1-hydroxyethyl]phosphonic acid;N,N-diethylethanamine |
InChI |
InChI=1S/C11H20N3O14P3.C6H15N/c1-11(18,29(19,20)21)30(22,23)28-31(24,25)26-4-5-7(15)8(16)9(27-5)14-3-2-6(12)13-10(14)17;1-4-7(5-2)6-3/h2-3,5,7-9,15-16,18H,4H2,1H3,(H,22,23)(H,24,25)(H2,12,13,17)(H2,19,20,21);4-6H2,1-3H3/t5-,7-,8+,9-,11?;/m1./s1 |
InChI-Schlüssel |
KSJMUOBBQFQDAA-UIRRGPDLSA-N |
Isomerische SMILES |
CCN(CC)CC.CC(O)(P(=O)(O)O)P(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@@H]([C@@H](O1)N2C=CC(=NC2=O)N)O)O |
Kanonische SMILES |
CCN(CC)CC.CC(O)(P(=O)(O)O)P(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=CC(=NC2=O)N)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.